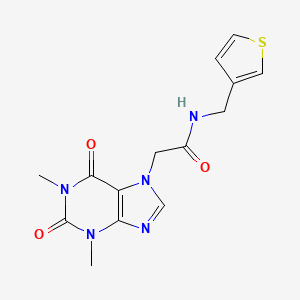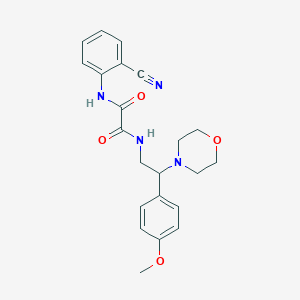
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. It is a derivative of purine and thienylmethyl acetamide, combining these two distinct chemical structures into one molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically begins with the preparation of the purine and thienylmethyl acetamide precursors.
Purine Precursor Synthesis
This involves the formation of 1,3-dimethyl-2,6-dioxopurine. A common starting material is xanthine, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
Thienylmethyl Acetamide Precursor Synthesis
This involves the synthesis of 3-thiophenemethylamine followed by its acylation with acetic anhydride or acetyl chloride under anhydrous conditions.
Coupling Reaction
The final compound is synthesized through a nucleophilic substitution reaction where the purine derivative reacts with the thienylmethyl acetamide under conditions that facilitate the formation of the target compound.
Industrial Production Methods
The industrial scale-up of this synthesis would involve optimization of each step to ensure high yield and purity, often incorporating continuous flow reactions to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation at the thiophene moiety, resulting in sulfoxide or sulfone derivatives under specific conditions.
Reduction
The carbonyl groups within the purine structure can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution
The acetamide group can be substituted under nucleophilic or electrophilic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl halides, bases or acids depending on the specific substitution.
Major Products Formed
Sulfoxide and sulfone derivatives (oxidation)
Hydroxy derivatives (reduction)
Substituted acetamides (substitution)
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide has been investigated for various applications:
Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : As a biochemical probe to study enzymatic interactions and protein binding due to its purine structure.
Medicine: : Potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound’s effects are largely determined by its interaction with specific proteins and enzymes:
Purine Pathway: : It may act as an inhibitor of enzymes like xanthine oxidase, impacting the purine metabolism pathway.
Thiophene Moiety: : This part of the molecule might interact with various biomolecules, facilitating or inhibiting biochemical processes.
Comparison with Similar Compounds
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combined structure of purine and thienylmethyl acetamide, setting it apart from other purine derivatives or thiophene compounds alone.
Similar Compounds
2,6-dioxopurine derivatives
Thiophenemethylamine derivatives
N-methylacetamide derivatives
Each of these similar compounds lacks the dual functionality present in the target compound, underscoring its distinctive properties.
This should give you a comprehensive look at this fascinating compound! What else can I intrigue you with?
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)6-10(20)15-5-9-3-4-23-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDFGFLVFLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)
![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)




![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)


![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
